Atractylenolide III Atractylenolide III Atractylenolide III is a naphthofuran. It has a role as a metabolite.
Atractylenolide III is a natural product found in Codonopsis pilosula, Atractylodes japonica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 73030-71-4
VCID: VC21347006
InChI: InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1
SMILES:
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

Atractylenolide III

CAS No.: 73030-71-4

Cat. No.: VC21347006

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Atractylenolide III - 73030-71-4

CAS No. 73030-71-4
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name (4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one
Standard InChI InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1
Standard InChI Key FBMORZZOJSDNRQ-GLQYFDAESA-N
Isomeric SMILES CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C
Canonical SMILES CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C
Colorform White to off-white powder or crystals

Pharmacological Activities

Anti-inflammatory Effects

Atractylenolide III demonstrates significant anti-inflammatory activity across multiple organ systems and inflammatory conditions. In vitro investigations have revealed that Atractylenolide III at concentrations of 50-100 μM effectively inhibits the release of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) . This anti-inflammatory action operates primarily through the inhibition of the MAPK/NF-κB signaling pathway, a critical regulator of inflammatory responses.

In models of colitis, Atractylenolide III (10-50 mg/kg) reduces levels of inflammatory cytokines IL-1β and TNF-α while simultaneously decreasing myeloperoxidase (MPO) content . It further enhances antioxidant defense mechanisms by increasing catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) activities, while decreasing malondialdehyde (MDA) and reactive oxygen species (ROS) levels. These effects are mediated through inhibition of the FPR1 and Nrf2 signaling pathways, accompanied by beneficial regulation of intestinal flora composition.

For respiratory inflammatory conditions such as asthma, Atractylenolide III (0.1-10 mg/kg) alleviates ovalbumin-induced lung tissue damage, reduces inflammatory cytokine production, balances oxidative stress, and inhibits STAT3 expression in lung tissue . Studies in human bronchial epithelial-like cells (16HBE) demonstrated that Atractylenolide III prevents IL-4-induced apoptosis while inhibiting the expression of Cleaved Caspase-1, ASC, and NLRP3 inflammasome components.

In neuroinflammatory conditions, Atractylenolide III (1-100 μM; 5 mg/kg) promotes the conversion of inflammatory BV2 microglia from the pro-inflammatory M1 to the anti-inflammatory M2 phenotype, attenuates microglia/macrophage activation, and inhibits inflammatory factor expression . These effects appear to be mediated through inhibition of the NF-κB, MAPK/JNK, and Akt signaling pathways.

Table 1. Anti-inflammatory Effects of Atractylenolide III Across Different Conditions

Inflammatory ConditionDosageExperimental ModelKey MechanismsEffects
General inflammation50-100 μMLPS-induced macrophages RAW264.7Inhibition of ERK1/2, p38, JNK1/2, NF-κB and MAPK signalingReduced NO, PGE2, TNF-α, and IL-6 production
Colitis10-50 mg/kgTNBS-induced colitis in miceInhibition of FPR1 and Nrf2 pathwaysReduced IL-1β and TNF-α expression, decreased MPO, increased antioxidant enzymes
Colitis40-80 μM; 5-10 mg/kgLPS-induced IEC-6 cells; DSS-induced ulcerative colitisActivation of AMPK/SIRT1/PGC-1α pathwayAlleviated mitochondrial dysfunction
Asthma100 μg/mL; 100 mg/mLIL-4-induced 16HBE cells; ovalbumin-induced asthmaInhibition of NLRP3 inflammasome activationRegulation of Th1/Th2 balance
Asthma0.1-10 mg/kgOvalbumin-induced asthma in miceInhibition of STAT3 expressionReduced inflammation and oxidative stress
Atopic dermatitis1-100 μMTSLP-induced HMC-1 mast cellsDownregulation of pSTAT6 and MDM2Decreased pro-inflammatory cytokines
Spinal cord injury1-100 μM; 5 mg/kgLPS-induced BV2 microglia; rat SCI modelInhibition of NF-κB, MAPK/JNK, p38, Akt pathwaysPromoted M1 to M2 conversion
Allergic inflammation4-200 μMIgE/Ag-induced basophilic leukemia cellsInhibition of kinase phosphorylationReduced IL-4 and TNF-α production

Anticancer Properties

Atractylenolide III exhibits notable anticancer effects against multiple cancer types through several key mechanisms. One of the most significant findings is its ability to inhibit the Janus kinase 3 (Jak3)/Signal transducer and activator of transcription 3 (Stat3) signaling pathway . Research has demonstrated that Atractylenolide III reduces the phosphorylation levels of Jak3 and Stat3 in response to interferon-gamma (IFN-γ) stimulation, subsequently decreasing the nuclear translocation of phosphorylated Stat3 .

Importantly, molecular docking assays revealed that the oxygen atom on the five-membered ring of Atractylenolide III forms a hydrogen bond with the Leu905-NH2 site of the Jak3 protein, providing a structural basis for its inhibitory effect . Through this interaction, Atractylenolide III significantly downregulates the expression of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune evasion by cancer cells. This mechanism may contribute substantially to the compound's immunotherapeutic potential in cancer treatment.

In human colon cancer, Atractylenolide III inhibits cell proliferation and induces apoptosis in HCT-116 cells by promoting pro-apoptotic proteins Bax, Caspase-9, and Caspase-3 while inhibiting the anti-apoptotic protein Bcl-2 . This regulation of the Bax/Bcl-2 apoptotic signaling pathway represents an additional mechanism underlying its anticancer activity.

Studies on human lung cancer A549 cells have shown that Atractylenolide III reduces cell viability, increases lactate dehydrogenase (LDH) release, and induces apoptosis, possibly through the activation of Caspase-3 and other apoptotic pathways . Remarkably, Atractylenolide III demonstrates these anticancer effects without exhibiting significant cytotoxicity at therapeutic dosages, suggesting a favorable safety profile for potential clinical applications .

Effects on Autophagy

Atractylenolide III demonstrates significant capability to modulate autophagy processes, which has important implications for its therapeutic potential in fibrotic conditions such as silicosis. Research has shown that Atractylenolide III can alleviate alveolar macrophage apoptosis through the inhibition of mammalian target of rapamycin (mTOR)-mediated autophagy in human silicosis .

In a silicosis mouse model, Atractylenolide III was found to improve disorders of autophagic degradation primarily through the activation of the epidermal growth factor receptor (EGFR)-mTOR signaling axis . This activation helps regulate the autophagy process, which plays a crucial role in the pathogenesis of silicotic fibrosis. The compound also demonstrated efficacy in alleviating cell apoptosis and reducing silicotic fibrosis in these models.

RNA-sequencing results from these studies identified EGFR as a potential autophagy-regulatory molecule in Atractylenolide III's mechanism of action . As EGFR serves as a crucial upstream activator of mTOR, this finding provides valuable insight into the compound's regulatory effects on autophagy pathways.

These findings suggest that Atractylenolide III may represent a promising natural autophagy-modulating agent for the intervention and treatment of silicotic fibrosis, with potential applications extending to other conditions characterized by autophagy dysfunction.

Molecular Mechanisms

Jak3/Stat3 Pathway Inhibition

The Jak3/Stat3 signaling pathway represents one of the principal molecular mechanisms through which Atractylenolide III exerts its anticancer effects. This pathway plays a critical role in cancer immunotherapy by regulating immune responses against tumor cells. Research has demonstrated that Atractylenolide III effectively reduces the phosphorylation levels of both Jak3 and Stat3 proteins in response to IFN-γ stimulation .

Through this inhibitory action, Atractylenolide III significantly diminishes the nuclear translocation of phosphorylated Stat3, a crucial step in the activation of downstream gene targets. Notably, molecular docking studies have provided structural insights into this interaction, revealing that the oxygen atom on the five-membered ring of Atractylenolide III forms a hydrogen bond with the Leu905-NH2 site of the Jak3 protein . This specific molecular interaction appears to be essential for the compound's inhibitory effect, as evidenced by the loss of efficacy when this binding site is mutated.

Importantly, the inhibition of the Jak3/Stat3 pathway by Atractylenolide III leads to significant downregulation of indoleamine 2,3-dioxygenase (IDO), an enzyme that promotes immune tolerance in the tumor microenvironment . IDO catalyzes the degradation of tryptophan, creating an immunosuppressive environment that helps cancer cells evade immune surveillance. By downregulating IDO expression, Atractylenolide III may enhance the effectiveness of the immune system in recognizing and eliminating tumor cells.

Chromatin immunoprecipitation assays have further confirmed that Atractylenolide III dose-dependently reduces the binding activity of Stat3 protein to the IDO promoter regions, with complete abolishment of this binding observed at a concentration of 32 μmol/l . This finding provides additional evidence for the compound's mechanism in regulating IDO expression through the Jak3/Stat3 pathway.

Other Relevant Signaling Pathways

Atractylenolide III modulates several additional signaling pathways that contribute to its diverse pharmacological effects. In inflammatory conditions, the compound inhibits the MAPK/NF-κB signaling pathway, which plays a central role in regulating inflammatory responses . By suppressing the activation of ERK1/2, p38, and JNK1/2, Atractylenolide III effectively reduces the production of pro-inflammatory mediators including NO, PGE2, TNF-α, and IL-6.

In colitis models, Atractylenolide III regulates oxidative stress through the Nrf2 and FPR1 pathways, enhancing antioxidant defense mechanisms while reducing oxidative damage . Additionally, the compound activates the AMPK/SIRT1/PGC-1α signaling pathway in models of ulcerative colitis, alleviating mitochondrial dysfunction that contributes to intestinal inflammation.

For neuroinflammatory conditions, Atractylenolide III inhibits the NF-κB, MAPK/JNK, and Akt signaling pathways, promoting the conversion of pro-inflammatory M1 microglia to anti-inflammatory M2 phenotypes . This conversion reduces the expression of inflammatory factors and contributes to the compound's neuroprotective effects.

In models of asthma and allergic inflammation, Atractylenolide III inhibits STAT3 expression and NLRP3 inflammasome activation, regulating Th1/Th2 balance and reducing inflammatory responses . The compound also inhibits the phosphorylation of multiple kinases involved in allergic reactions, including Lyn, Fyn, Syk, LAT, PLCγ, Gab2, Akt, p38, and JNK.

These diverse signaling effects highlight the pleiotropic nature of Atractylenolide III's therapeutic actions across different pathological conditions and cellular contexts.

Research Studies and Clinical Applications

In Vivo Studies

Animal studies have provided substantial evidence for the therapeutic potential of Atractylenolide III across various pathological conditions. In lung cancer models, the compound demonstrated significant efficacy in inhibiting IFN-γ-triggered Jak3/Stat3 pathway-dependent IDO activation through direct binding to the Jak3 protein . This mechanism has important implications for cancer immunotherapy, as IDO plays a crucial role in creating an immunosuppressive tumor microenvironment.

In inflammatory conditions, multiple animal models have validated the anti-inflammatory effects of Atractylenolide III. In ovalbumin-induced asthmatic mice, the compound (0.1-10 mg/kg) alleviated lung tissue damage, reduced inflammatory cytokine production, balanced oxidative stress, and inhibited STAT3 expression . Similarly, in TNBS-induced colitis models, Atractylenolide III (10-50 mg/kg) reduced inflammatory markers, decreased MPO content, enhanced antioxidant enzyme activities, and regulated intestinal flora composition.

For neuroinflammatory conditions, studies in rats with spinal cord injury showed that Atractylenolide III (5 mg/kg) improved the extent of injury and functional recovery by attenuating microglia/macrophage activation and inhibiting inflammatory factor expression . In a transient middle cerebral artery occlusion mouse model, the compound (10 mg/kg) prevented cerebral ischemia by reducing neuroinflammation through inhibition of the JAK2/STAT3/Drp1 signaling pathway.

Research on silicosis has demonstrated that Atractylenolide III improves autophagic degradation disorders in pulmonary tissue via activation of the EGFR-mTOR signaling axis . This effect was associated with alleviated cell apoptosis and reduced silicotic fibrosis, positioning the compound as a potential protective agent for silicosis intervention.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator